molecular formula C18H18ClNO2 B2486398 7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326909-70-9

7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2486398
CAS No.: 1326909-70-9
M. Wt: 315.8
InChI Key: RVMSYANZQHEYSB-UHFFFAOYSA-N
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Description

7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a chloro group and an ethylbenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethylbenzyl Group: The ethylbenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzoxazepine ring is treated with ethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylbenzyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or reduce the benzoxazepine ring to a more saturated form.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated or more saturated benzoxazepine derivatives.

    Substitution: Formation of various substituted benzoxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chloro and ethylbenzyl groups may play a role in binding to biological receptors or enzymes, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-(4-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure with a methyl group instead of an ethyl group.

    7-chloro-4-(4-phenylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure with a phenyl group instead of an ethyl group.

    7-chloro-4-(4-isopropylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure with an isopropyl group instead of an ethyl group.

Uniqueness

The uniqueness of 7-chloro-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethylbenzyl group may influence its reactivity and interaction with biological targets, making it a compound of interest for further study.

Properties

IUPAC Name

7-chloro-4-[(4-ethylphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-2-13-3-5-14(6-4-13)10-20-11-15-9-16(19)7-8-17(15)22-12-18(20)21/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMSYANZQHEYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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